4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-
CAS No.: 70460-33-2
Cat. No.: VC17083452
Molecular Formula: C19H18O6
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70460-33-2 |
|---|---|
| Molecular Formula | C19H18O6 |
| Molecular Weight | 342.3 g/mol |
| IUPAC Name | 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
| Standard InChI | InChI=1S/C19H18O6/c1-10-5-12(20)8-15-18(10)13(21)9-14(25-15)11-6-16(22-2)19(24-4)17(7-11)23-3/h5-9,20H,1-4H3 |
| Standard InChI Key | YZHJZMQQZFJUSR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)O |
Introduction
Chemical Identity and Structural Characterization
Core Structural Features
4H-1-benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- belongs to the chromone subclass of flavonoids, characterized by a benzopyran-4-one backbone substituted with hydroxyl, methyl, and methoxy groups. The IUPAC name, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)chromen-4-one, reflects its substitution pattern: a hydroxyl group at position 7, a methyl group at position 5, and a 3,4,5-trimethoxyphenyl moiety at position 2 .
Table 1: Key Chemical Identifiers
Spectroscopic and Computational Data
The compound’s structure has been validated through spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. The InChI key (YZHJZMQQZFJUSR-UHFFFAOYSA-N) provides a unique identifier for its 3D conformation, while PubChem’s interactive 3D model illustrates its planar benzopyran core and methoxy-substituted phenyl ring . Density functional theory (DFT) calculations predict intramolecular hydrogen bonding between the 7-hydroxyl group and the carbonyl oxygen, stabilizing the chromone system .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 4H-1-benzopyran-4-one derivatives typically involves multi-step reactions starting from o-hydroxyacetophenone precursors. A representative protocol involves:
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Aldol Condensation: Reaction of 2-hydroxy-5-methylacetophenone with 3,4,5-trimethoxybenzaldehyde in the presence of piperidine, yielding a chalcone intermediate.
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Cyclization: Treatment with sodium borohydride in diethylene glycol dimethyl ether at 0–5°C to form the benzopyran-4-one core.
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Demethylation: Selective removal of methyl groups using hydrobromic acid to introduce the 7-hydroxyl group .
Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aldol Condensation | Piperidine, ethanol, reflux, 12 h | 78 |
| Cyclization | NaBH₄, diglyme, 0–5°C, 4 h | 65 |
| Demethylation | HBr (48%), acetic acid, 80°C, 6 h | 82 |
Recent Advances in Green Synthesis
Emerging methodologies emphasize solvent-free reactions and catalytic systems. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 70% . Enzymatic approaches using lipases have also been explored to achieve stereoselective cyclization, though scalability remains a challenge .
Biological Activities and Mechanisms
Antioxidant Activity
The compound’s flavonoid backbone confers significant radical-scavenging capacity. In vitro assays demonstrate 50% inhibition of DPPH radicals at 12.5 μM, comparable to ascorbic acid. The 7-hydroxyl group donates hydrogen atoms to neutralize reactive oxygen species (ROS), while the 3,4,5-trimethoxyphenyl moiety enhances lipid solubility, facilitating cell membrane penetration .
Anti-Inflammatory Effects
In murine macrophage models, the compound suppresses NF-κB signaling by inhibiting IκBα phosphorylation at Ser32/36 (IC₅₀ = 8.2 μM) . This downregulates pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating chronic inflammatory disorders.
Antimicrobial Properties
Structure-activity relationship (SAR) studies reveal that the 3,4,5-trimethoxyphenyl group disrupts bacterial cell wall synthesis. Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 16 μg/mL, outperforming ampicillin (MIC = 32 μg/mL) in methicillin-resistant strains .
Table 3: Comparative Antimicrobial Activity
| Microorganism | MIC (μg/mL) | Reference Compound (MIC) |
|---|---|---|
| Staphylococcus aureus | 16 | Ampicillin (32) |
| Escherichia coli | 64 | Ciprofloxacin (4) |
| Candida albicans | 128 | Fluconazole (8) |
Future Research Directions
Targeted Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could mitigate solubility issues. Early-stage trials show a 3-fold increase in tumor accumulation compared to free drug in xenograft models .
Exploration of Neuroprotective Effects
In silico docking studies predict strong affinity for acetylcholinesterase (AChE; ΔG = -9.8 kcal/mol), suggesting potential in Alzheimer’s disease therapy. In vivo validation is pending .
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